molecular formula C22H15N5O8 B11554365 N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline

N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline

Cat. No.: B11554365
M. Wt: 477.4 g/mol
InChI Key: JFVRHDOPTKSMJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is a nitro-substituted fluorenylidene-aniline derivative. Its structure combines a dimethylaniline moiety with a tetranitrofluorenylidene backbone, which imparts unique electronic and steric properties. The dimethyl substitution on the aniline nitrogen improves solubility in organic solvents, a feature critical for applications in optoelectronic materials or explosives .

Properties

Molecular Formula

C22H15N5O8

Molecular Weight

477.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline

InChI

InChI=1S/C22H15N5O8/c1-23(2)13-5-3-12(4-6-13)7-16-17-8-14(24(28)29)10-19(26(32)33)21(17)22-18(16)9-15(25(30)31)11-20(22)27(34)35/h3-11H,1-2H3

InChI Key

JFVRHDOPTKSMJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Fluorenone

The TNFN precursor is synthesized via sequential nitration of fluorenone. The process employs mixed nitric-sulfuric acid under controlled conditions to achieve tetra-substitution.

Procedure :

  • Reagents : Fluorenone (50 g, 0.28 mol), fuming HNO₃ (98%, 200 mL), concentrated H₂SO₄ (300 mL).

  • Reaction : Fluorenone is dissolved in H₂SO₄ at 0°C. Fuming HNO₃ is added dropwise over 2 h, maintaining temperature <5°C. The mixture is stirred at 25°C for 24 h.

  • Workup : The solution is poured onto ice, filtered, and washed with water. The crude product is recrystallized from dry benzene.

Data :

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Melting Point252–253°C

Mechanistic Insight :
Nitro groups are introduced at electron-rich positions (2,4,5,7) due to the directing effects of the ketone and existing nitro substituents.

Condensation with N,N-Dimethyl-4-aminobenzaldehyde

Schiff Base Formation

TNFN reacts with N,N-dimethyl-4-aminobenzaldehyde in acidic media to form the target Schiff base.

Procedure :

  • Reagents : TNFN (10 g, 27.8 mmol), N,N-dimethyl-4-aminobenzaldehyde (4.2 g, 28 mmol), glacial acetic acid (150 mL), ZnCl₂ (catalytic).

  • Reaction : TNFN and aldehyde are refluxed in acetic acid with ZnCl₂ (0.5 g) for 12 h.

  • Workup : The mixture is cooled, filtered, and washed with ethanol. The product is purified via column chromatography (SiO₂, CH₂Cl₂/hexane).

Data :

ParameterValue
Yield65–70%
λₘₐₓ (UV-Vis)480 nm (CHCl₃)
FT-IR (C=N stretch)1620 cm⁻¹

Optimization Notes :

  • Catalyst : ZnCl₂ enhances imine formation by polarizing the carbonyl group.

  • Solvent : Acetic acid suppresses side reactions (e.g., aldol condensation).

Alternative Pathway: Hydrazone Intermediate

Hydrazone Synthesis and Alkylation

For substrates sensitive to acidic conditions, TNFN is first converted to a hydrazone, which is subsequently alkylated.

Procedure :

  • Hydrazone Formation : TNFN (10 g) reacts with hydrazine hydrate (5 mL) in ethanol (100 mL) at 80°C for 4 h.

  • Alkylation : The hydrazone intermediate reacts with 4-(bromomethyl)-N,N-dimethylaniline (6.5 g) in DMF at 120°C for 8 h.

  • Workup : The product is extracted with CHCl₃, washed with brine, and crystallized from acetone.

Data :

ParameterValue
Yield55–60%
Purity (NMR)95%

Limitations :

  • Requires synthesis of 4-(bromomethyl)-N,N-dimethylaniline, which adds steps.

  • Lower yield compared to direct Schiff base formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Direct Condensation65–709812High
Hydrazone Alkylation55–609512Moderate

Key Findings :

  • Direct condensation is preferred for scalability and efficiency.

  • Hydrazone routes are useful for thermally labile substrates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used in the study of organic electronic materials due to its unique electronic properties

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific electronic properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline exerts its effects is primarily related to its electronic structure. The presence of multiple nitro groups and the fluorenylidene core allows for extensive delocalization of electrons, which can interact with various molecular targets. This interaction can modulate the electronic properties of materials in which the compound is incorporated, leading to enhanced performance in applications such as OLEDs and sensors.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents on Fluorene Aniline Substitution Key Properties Applications
Target Compound : N,N-Dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline 2,4,5,7-Tetranitro N,N-Dimethyl High electron deficiency due to nitro groups; planar structure with π-π stacking Potential high-energy materials or electron-transport layers
N-(9H-Fluoren-9-ylidene)-4-methylaniline None 4-Methyl Planar conformation; strong π-π interactions (dihedral angle: 66.31° between fluorene and aniline) Ligand for metal complexes; crystallography studies
N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline 4,5-Diaza 4-Methyl Enhanced ligand properties due to nitrogen atoms; comparable bond lengths to non-aza analogs Photochemical complexes
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline None N,N-Diethyl Increased steric bulk; reduced crystallinity compared to dimethyl analogs Organic semiconductors
4-(Fluoren-9-ylidenemethyl)-N,N,3-trimethylaniline None N,N,3-Trimethyl Higher hydrophobicity (LogP: 5.63); distorted planarity due to 3-methyl group Dye intermediates

Key Research Findings

Electronic and Optical Properties

  • Target Compound: The tetranitro groups significantly lower the LUMO energy, making it a strong electron acceptor. This contrasts with non-nitro analogs like N-(9H-fluoren-9-ylidene)-4-methylaniline, which exhibit moderate electron delocalization .
  • N,N-Diethyl Derivatives : Diethyl substitution reduces π-conjugation efficiency compared to dimethyl groups, as observed in crystallographic studies (e.g., bond angles C12–N1–C14 = 120.76° in dimethyl vs. broader angles in diethyl analogs) .

Crystallographic Insights

  • Non-nitro analogs (e.g., N-(4,5-diazafluoren-9-ylidene)-4-methylaniline) form planar structures with dihedral angles <70° between fluorene and aniline, facilitating π-π stacking .
  • The target compound’s nitro groups may introduce steric hindrance, reducing crystallinity. Similar effects are seen in 4-(fluoren-9-ylidenemethyl)-N,N,3-trimethylaniline, where a 3-methyl group disrupts planarity .

Biological Activity

N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is a complex organic compound notable for its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, metabolic pathways, and toxicological aspects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H15N5O8
  • Molecular Weight : 477.4 g/mol
  • IUPAC Name : N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline

The structure features a fluorenylidene moiety with multiple nitro substitutions that significantly influence its reactivity and biological interactions.

The synthesis of this compound typically involves:

  • Preparation of the fluorenylidene core.
  • Nitration to introduce nitro groups.
  • Reaction with N,N-dimethylaniline under basic conditions to yield the final product .

The mechanism of action is primarily attributed to the electronic structure due to extensive delocalization of electrons from the nitro groups and fluorenylidene core. This allows for interactions with various molecular targets, potentially modulating electronic properties in applications such as organic light-emitting diodes (OLEDs) and sensors .

1. Toxicological Studies

Research indicates that this compound exhibits significant toxicity in various experimental models. For instance:

  • Acute Toxicity : The compound has demonstrated an LD50 value estimated at 1350 mg/kg in rats via oral administration .
  • Chronic Exposure : Long-term studies in rodents have shown dose-dependent effects such as reduced body weight gain and hematological changes including methaemoglobinaemia and splenomegaly .

2. Metabolic Pathways

Metabolism studies reveal that this compound undergoes extensive biotransformation:

  • Demethylation : It is primarily metabolized to aniline and subsequently oxidized to 4-aminophenol and phenylhydroxylamine .
  • Enzymatic Pathways : The metabolism involves flavin-containing monooxygenases and cytochrome P450 enzymes .

Case Studies

A review of literature highlights several case studies examining the biological activity of similar compounds:

StudyCompoundFindings
Sherratt & Damani (1989)N,N-DimethylanilineIdentified metabolic pathways leading to toxic metabolites in various tissues.
Holzer & Kiese (1960)N,N-DimethylanilineObserved increased hemoglobin levels post-administration in feline models.
Markosyan (1969)N,N-DimethylanilineReported methaemoglobinaemia in rats exposed to chronic inhalation.

These studies underline the importance of understanding metabolic pathways for predicting toxicity and biological effects.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis requires precise control of nitro group introduction and fluorenylidene conjugation. Optimal conditions involve stepwise nitration of the fluorene core, followed by condensation with N,N-dimethyl-4-aminobenzaldehyde. Solvent polarity (e.g., dimethylformamide) and temperature (25–40°C) are critical to avoid over-nitration and byproduct formation . Catalysts like sulfuric acid or acetic anhydride may enhance regioselectivity. Purity is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated fluorenylidene-aniline system. Solvatochromic shifts (e.g., in polar vs. nonpolar solvents) reveal electronic delocalization .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with nitro groups causing deshielding in aromatic regions. 15^15N NMR may resolve overlapping signals from multiple nitro moieties .
  • IR Spectroscopy : Nitro symmetric/asymmetric stretching (~1350 cm1^{-1} and ~1520 cm1^{-1}) and C=N stretches (~1600 cm1^{-1}) validate functional groups .

Q. How does the compound’s molecular structure influence its stability under ambient conditions?

  • Methodology : The electron-withdrawing nitro groups stabilize the fluorenylidene core via resonance, reducing degradation. However, photolytic sensitivity is assessed via accelerated aging studies (e.g., exposure to UV light in controlled chambers). Degradation products are analyzed using GC-MS .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s excited-state electronic properties?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer dynamics. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) . Time-Dependent DFT (TD-DFT) predicts absorption spectra, validated against experimental UV-Vis data .

Q. How do solvent polarity and proticity affect the compound’s solvatochromic behavior?

  • Methodology : Empirical solvent scales (e.g., Kamlet-Taft, Catalan) correlate spectral shifts with solvent parameters (polarity, hydrogen-bonding). For example, bathochromic shifts in polar aprotic solvents (DMF, DMSO) indicate enhanced charge-transfer stabilization. Bilot-Kawski analysis quantifies dipole moment changes (Δμ\Delta\mu) in excited states .

Q. What crystallographic challenges arise in resolving its crystal structure, and how are they addressed?

  • Methodology : Single-crystal X-ray diffraction faces challenges due to nitro group disorder and weak intermolecular interactions. SHELXL refinement with anisotropic displacement parameters improves model accuracy. Hydrogen bonding and π-π stacking are analyzed using OLEX2 visualization tools .

Q. Are there contradictions in reported biological activities of analogous nitroaromatic compounds?

  • Methodology : Comparative studies of Schiff base derivatives (e.g., antibacterial vs. antifungal efficacy) highlight structure-activity relationships. For example, nitro group positioning influences redox-mediated cytotoxicity. Contradictions in MIC (Minimum Inhibitory Concentration) values are resolved using standardized assays (e.g., broth microdilution under controlled O2_2 levels) .

Methodological Notes

  • Synthesis : Stepwise nitration prevents undesired isomerization .
  • Computational Modeling : Basis set selection (e.g., 6-311+G(d,p)) balances accuracy and computational cost .
  • Crystallography : High-resolution data (0.8\leq 0.8 Å) mitigates refinement errors from disordered nitro groups .

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